4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine is an organic compound that features a biphenyl structure with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, which often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)biphenyl-2-carboxylic Acid: Similar biphenyl structure with a trifluoromethyl group but with a carboxylic acid instead of an amine group.
4,4’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups on the biphenyl structure.
Uniqueness
4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-phenylphenoxy)-3-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(23)10-11-18(16)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTZWTCXVGASPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.